molecular formula C16H14O2 B191833 4'-Methoxychalcone CAS No. 959-23-9

4'-Methoxychalcone

Cat. No.: B191833
CAS No.: 959-23-9
M. Wt: 238.28 g/mol
InChI Key: KJHHAPASNNVTSN-KPKJPENVSA-N
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Description

4’-Methoxychalcone is a chalcone derivative, a type of natural product that belongs to the flavonoid family. It is characterized by the presence of a methoxy group at the 4’ position of the chalcone structure. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-tumor, anti-inflammatory, and antioxidant activities .

Mechanism of Action

Target of Action

The primary target of 4’-Methoxychalcone is PPARγ (Peroxisome Proliferator-Activated Receptor gamma) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipocyte differentiation and glucose homeostasis .

Mode of Action

4’-Methoxychalcone interacts with its target, PPARγ, to regulate adipocyte differentiation . It modulates the expression and secretion of various adipokines in adipose tissue that are involved in insulin sensitivity .

Biochemical Pathways

The interaction of 4’-Methoxychalcone with PPARγ affects the adipogenic pathway . This pathway is responsible for the differentiation of preadipocytes into mature adipocytes, a process that is crucial for maintaining energy balance and insulin sensitivity .

Pharmacokinetics

Chalcones in general are known to have good oral bioavailability . The lipophilicity of 4’-Methoxychalcone might affect its absorption and distribution in the body .

Result of Action

The activation of PPARγ by 4’-Methoxychalcone leads to an increase in the differentiation of preadipocytes . This results in the modulation of the expression and secretion of various adipokines in adipose tissue, which are involved in insulin sensitivity .

Action Environment

The action of 4’-Methoxychalcone can be influenced by various environmental factors. It’s worth noting that the biological activities of chalcones can be affected by their structural features, which can be easily modified to enhance their potency and reduce their toxicity .

Biochemical Analysis

Biochemical Properties

4’-Methoxychalcone regulates adipocyte differentiation through PPARγ activation . It modulates the expression and secretion of various adipokines in adipose tissue that are involved in insulin sensitivity . It has also been found to have significant activity against promastigotes and intracellular amastigotes of Leishmania amazonensis .

Cellular Effects

Molecular Mechanism

At the molecular level, 4’-Methoxychalcone exerts its effects through various mechanisms. It causes an increase in PPARγ expression during differentiation, while C/EBPβ protein expression is relatively unaffected . This suggests that 4’-Methoxychalcone may exert its effects through the modulation of these key regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of 4’-Methoxychalcone have been observed over time in laboratory settings. For instance, it has been shown to have a significant impact on the differentiation of preadipocytes over a period of 8 days

Dosage Effects in Animal Models

For instance, oral administration of certain chalcones has shown good effects in animal models infected with Leishmania .

Metabolic Pathways

It is known that chalcones are important secondary metabolites of plants and are biosynthesized via the shikimate pathway .

Transport and Distribution

The microencapsulation of molecules like 4’-Methoxychalcone can raise serious stability issues in microparticle manufacturing and storage .

Subcellular Localization

Chalcone isomerase, an enzyme involved in the biosynthesis of chalcones, has been found in the cytoplasm, cell wall, and nucleus of certain plant cells

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Methoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of p-methoxybenzaldehyde with acetophenone in the presence of an alkaline catalyst, typically sodium hydroxide or potassium hydroxide, in an ethanol solution . The reaction mixture is stirred at room temperature, and the product precipitates out of the solution. The crude product is then purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of 4’-Methoxychalcone follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 4’-Methoxychalcone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 4’-Methoxychalcone stands out due to its specific methoxy substitution at the 4’ position, which imparts unique pharmacological properties. Compared to other chalcones, it has shown enhanced activity in modulating PPARγ and NF-κB pathways, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

(E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-12H,1H3/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHHAPASNNVTSN-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001238595
Record name (2E)-1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one
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Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4'-Methoxychalcone
Source Human Metabolome Database (HMDB)
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CAS No.

22966-19-4, 959-23-9
Record name (2E)-1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one
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Record name 959-23-9
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Record name (2E)-1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one
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Record name α-styryl p-anisyl ketone
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Record name 4'-METHOXYCHALCONE
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Record name 4'-Methoxychalcone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

107 °C
Record name 4'-Methoxychalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032585
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4'-Methoxychalcone?

A1: this compound has the molecular formula C16H14O2 and a molecular weight of 238.28 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound has been characterized using various spectroscopic methods, including: * Infrared (IR) spectroscopy [, , , ]* Ultraviolet-Visible (UV-Vis) spectroscopy [, , , ]* Mass Spectrometry (MS) [, , , ]* Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, and 2D-NMR (COSY, HMQC, and HMBC) [, , , ]

Q3: What are some of the biological activities reported for this compound?

A3: this compound and its derivatives have demonstrated a range of biological activities, including:* Anti-inflammatory: Inhibition of prostaglandin E2 (PGE2) production by suppressing cyclooxygenase-2 (COX-2) induction. [, , , ]* Anti-angiogenic: Reduction of angiogenesis in chick embryos and bFGF-induced vessel formation. []* Anti-tumor: Inhibition of tumor volume and weight in murine models. []* Antibacterial: Moderate activity against gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. []* Antioxidant: Radical scavenging activity against DPPH radicals. [, ]* Antileishmanial: Growth inhibition of Leishmania amazonensis by altering sterol composition and biosynthesis. []* Anti-diabetic: Attenuation of blood glucose levels in streptozotocin-induced diabetic rats. [, ]

Q4: How does this compound interact with its targets to exert its biological effects?

A4: The mechanism of action varies depending on the specific biological activity:

  • Anti-inflammatory activity: this compound derivatives inhibit the expression of COX-2 protein, leading to reduced PGE2 production. [, ] They may also suppress NF-κB and AP-1 activation, further contributing to their anti-inflammatory effects. []
  • Anti-angiogenic and anti-tumor activities: this compound exhibits anti-proliferative activity against calf pulmonary arterial endothelial cells, possibly by inhibiting COX-2 enzyme induction. []
  • Antileishmanial activity: this compound alters sterol composition in Leishmania amazonensis by interfering with sterol biosynthesis, leading to the accumulation of early precursors and reduced levels of mature sterols. []
  • Antidiabetic activity: this compound exhibits antihyperglycemic effects, potentially through the inhibition of the alpha-glucosidase enzyme and antiglycation activity. []

Q5: Does this compound exhibit any cytotoxic effects?

A5: Studies have shown varying degrees of cytotoxicity depending on the cell line and concentration tested. For instance:* this compound exhibited moderate cytotoxicity against the HeLa cell line. []* It showed significant cytotoxic activity against the SGC cell line. []* It demonstrated low cytotoxicity in the canine malignant histiocytic cell line DH82 compared to its anti-tumor activity. []

Q6: How do structural modifications of this compound affect its biological activity?

A6: Structural modifications significantly influence the biological activity of this compound:

  • Presence of hydroxyl groups: Compounds with 3,4-dihydroxyl substituents on the chalcone scaffold generally exhibit potent antioxidant and anti-inflammatory activities. []
  • Methoxy group position: The presence of a methoxy group at the 4'-position is crucial for inhibiting PGE2 production. []
  • Additional substituents: Introducing other groups, such as a trifluoromethyl group or prenyl groups, can alter activity profiles and potency. [, ]
  • Oxime formation: Converting this compound to its oxime derivative enables its use as a gravimetric and spectrophotometric reagent for Cu(II) determination. []

Q7: What are the potential applications of this compound?

A7: Based on its diverse biological activities, this compound holds potential for various applications:

  • Analytical chemistry: The oxime derivative of this compound shows potential as a reagent for detecting and quantifying Cu(II). []

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